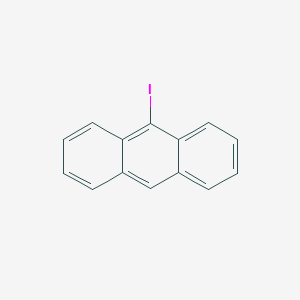

(3,4-Difluorophenoxy)acetic acid

Vue d'ensemble

Description

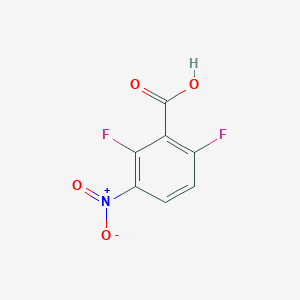

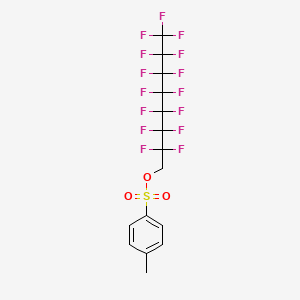

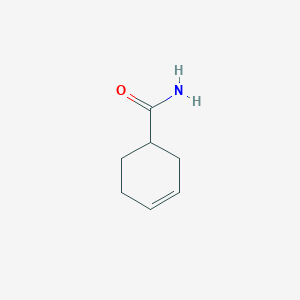

(3,4-Difluorophenoxy)acetic acid, also known as 3,4-DFA, is a synthetic organic compound with a molecular formula of C8H6F2O3. It is a colorless liquid with a sweet, fruity odor. 3,4-DFA has been widely used in research laboratories for its various properties and applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.

Applications De Recherche Scientifique

Global Trends and Gaps in Herbicide Toxicity Studies

A scientometric review highlights the rapid advancements in research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide related to (3,4-Difluorophenoxy)acetic acid. The review provides insights into global trends, with significant contributions from the USA, Canada, and China, focusing on occupational risks, neurotoxicity, resistance, tolerance to herbicides, and impacts on non-target aquatic species. Future research is suggested to emphasize molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Herbicide Damage in Wheat

Research on the interaction between herbicides and crops, particularly wheat, has been ongoing for many years. The herbicide 2,4-D has been used for a long time to increase crop productivity. Despite its benefits, studies have shown harmful effects on wheat, emphasizing the need for research on plant systems' response to herbicide application (Kumar & Singh, 2010).

Regulation of Cell Death by Acetic Acid in Yeasts

A comprehensive literature review discusses the significant interest in acetic acid's impact on yeast cells, particularly in regulated cell death mechanisms. This knowledge is crucial for developing more robust yeast strains for industrial applications and potential biomedical strategies (Chaves et al., 2021).

Organic Acids in Acidizing Operations

A review on the use of organic acids, including acetic acid, in acidizing operations for oil and gas extraction highlights their advantages over traditional hydrochloric acid (HCl), such as reduced corrosion and better environmental profiles. The paper discusses the limitations and applications of organic acids, suggesting they offer promising alternatives for industrial processes (Alhamad et al., 2020).

Wastewater Disinfection with Peracetic Acid

Peracetic acid's role as a disinfectant in wastewater treatment is gaining attention due to its effectiveness across a broad spectrum of microbial activity. Despite its higher cost, peracetic acid presents environmental advantages and potential cost competitiveness with traditional chlorine-based disinfection methods, pending increased production capacity (Kitis, 2004).

Propriétés

IUPAC Name |

2-(3,4-difluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHHUINCRBZJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307299 | |

| Record name | (3,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenoxy)acetic acid | |

CAS RN |

370-58-1 | |

| Record name | 370-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)